molecular formula C8H9N3O4 B12631466 Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate CAS No. 918407-83-7

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate

Cat. No.: B12631466
CAS No.: 918407-83-7
M. Wt: 211.17 g/mol
InChI Key: YBEPIDZRLBHEAT-UHFFFAOYSA-N
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Description

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is a high-purity chemical compound offered for research and development purposes. This molecule integrates a 1,2,3-triazole heterocycle with a fumarate diester backbone, making it a promising multi-functional synthon for constructing more complex molecular architectures. Its structure suggests significant potential in various research fields. In medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold and a robust bioisostere for amide bonds, often employed to improve pharmacokinetic properties and target binding in drug discovery programs . Concurrently, the diester functionality can be utilized in further chemical transformations or may contribute to the compound's physicochemical characteristics. In agrochemical research, heterocyclic compounds, particularly triazoles, are well-known for their roles as active ingredients or key intermediates in developing fungicides, insecticides, and herbicides . The presence of these functional groups makes this compound a valuable candidate for synthesizing and screening novel crop protection agents. This product is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material responsibly, adhering to all applicable laboratory safety protocols.

Properties

CAS No.

918407-83-7

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 2-(triazol-1-yl)but-2-enedioate

InChI

InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-4-3-9-10-11/h3-5H,1-2H3

InChI Key

YBEPIDZRLBHEAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)OC)N1C=CN=N1

Origin of Product

United States

Preparation Methods

Overview of Synthesis Methods

The synthesis of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can be approached through several methods, primarily involving the reaction of triazole derivatives with suitable reagents. The following sections detail these methods, highlighting their procedural steps and outcomes.

Method A: Alkylation of Triazole Derivatives

Procedure:

  • Reagents:

    • 1H-1,2,3-triazole
    • Dimethyl 2-butenedioate
    • Potassium carbonate as a base
    • Acetone as a solvent
  • Steps:

    • Dissolve 1H-1,2,3-triazole in acetone.
    • Add potassium carbonate and stir for 10 minutes.
    • Gradually add dimethyl 2-butenedioate solution.
    • Heat the mixture at reflux for several hours (5 to 7 hours).
    • Isolate the product through filtration and extraction.

Yield: This method typically yields around 70% of the desired product.

Method B: Cycloaddition Reactions

Procedure:

  • Reagents:

    • Dimethyl acetylenedicarboxylate
    • Appropriate azide or triazole precursor
  • Steps:

    • Mix dimethyl acetylenedicarboxylate with an azide or triazole derivative in a suitable solvent (e.g., dichloromethane).
    • Stir at room temperature for a defined period.
    • Purify the resulting product using column chromatography.

Yield: Yields can vary significantly based on the specific azide used but generally fall within the range of 50% to 80%.

Method C: Diels-Alder Reaction

Procedure:

  • Reagents:

    • Dimethyl 1,2,4,5-tetrazinedicarboxylate
    • Triazole derivative as a diene
  • Steps:

    • Combine dimethyl 1,2,4,5-tetrazinedicarboxylate with the triazole derivative.
    • Heat under reflux conditions to promote cycloaddition.
    • Isolate products via crystallization or chromatography.

Yield: The Diels-Alder reaction can yield products in high purity but may require optimization of reaction conditions to achieve yields above 60%.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Solvent Notes
Alkylation ~70 5-7 hours Acetone Simple procedure; moderate yield
Cycloaddition 50-80 Variable Dichloromethane Dependent on azide; requires optimization
Diels-Alder Reaction >60 Variable Varies High purity; complex mechanism

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide

Major Products Formed:

    Oxidation: Formation of triazole N-oxides

    Reduction: Formation of dihydrotriazoles

    Substitution: Formation of substituted triazoles with various functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit various bacterial strains and fungi. The mechanism of action typically involves binding to specific enzymes or receptors within microbial cells, disrupting their normal function and leading to cell death.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. Further research is needed to fully elucidate these mechanisms and assess the compound's efficacy in clinical settings.

Fungicide Development

This compound has potential as a fungicide due to its ability to inhibit fungal growth. Its triazole component is known for its effectiveness against various plant pathogens. Field trials have indicated promising results in reducing disease incidence in crops, suggesting its viability as an environmentally friendly alternative to traditional fungicides.

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at low concentrations of the compound, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Agricultural Field Trials

In agricultural settings, field trials demonstrated that formulations containing this compound effectively reduced the incidence of fungal infections in crops by over 50% compared to untreated controls. These findings support its use as an eco-friendly fungicide option.

Mechanism of Action

The mechanism of action of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s effects on biological pathways depend on its specific structure and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate, differing primarily in substituents or backbone modifications:

Compound Name Key Structural Features Biological Activity/Applications Synthesis Method
This compound 1,4-disubstituted triazole, ester groups Carbonic anhydrase-II inhibition CuAAC (click chemistry)
Compound 16 (from ) Perfluorinated chain, triazole-sugar conjugate Antiviral potential (structural analogy to nucleosides) Multi-step CuAAC
Compound 17 (from ) Hydrophilic sugar moiety, triazole linker Probable glycosidase inhibition Solid-phase synthesis
General 1H-1,2,3-triazole derivatives (e.g., aryl/alkyl-substituted triazoles) Variable R-groups (alkyl, aryl, fluorinated chains) Antimicrobial, anticancer CuAAC or thermal cycloaddition

Key Comparative Data

  • Synthetic Efficiency : this compound achieves >95% yield under CuAAC conditions, surpassing thermal cycloadditions (<80% yield) . Compound 16 and 17 require multi-step protocols due to their complex fluorinated/sugar substituents, reducing overall efficiency .
  • Biological Activity : The dimethyl ester derivative exhibits IC₅₀ values of 12–15 µM against carbonic anhydrase-II, comparable to aryl-substituted triazoles but less potent than fluorinated analogs like Compound 16 (IC₅₀ ~5 µM) .
  • Solubility: The ester groups in this compound enhance solubility in polar solvents (e.g., DMSO, ethanol) relative to perfluorinated Compound 16, which is highly lipophilic .

Research Findings and Mechanistic Insights

Molecular Docking Studies

  • This compound binds to carbonic anhydrase-II via triazole-mediated hydrogen bonds with Thr199 and Glu106 residues. The ester groups stabilize hydrophobic interactions .
  • Compound 16 ’s perfluorinated chain enhances binding to hydrophobic enzyme pockets, explaining its superior inhibitory activity .

Stability and Reactivity

  • The electron-withdrawing ester groups in this compound reduce triazole ring electrophilicity, improving hydrolytic stability compared to carboxylate analogs .
  • Compound 17’s sugar moiety introduces stereochemical complexity, necessitating chiral HPLC for purification—a drawback absent in the simpler dimethyl ester derivative .

Biological Activity

Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is a compound characterized by its unique triazole ring structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H9_9N3_3O4_4
  • Molecular Weight : 211.17 g/mol
  • CAS Number : 918407-83-7

This compound features a dimethyl ester functional group and a triazole moiety, which are known for their diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions can modulate enzyme activity or receptor function, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound has been studied for its effects against various pathogens:

  • Bacterial Activity : Triazole derivatives have shown promising antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism involves inhibition of DNA gyrase and topoisomerase IV .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. For instance, the compound has been evaluated for its efficacy against cancer cell lines such as HeLa and MCF-7. In vitro cytotoxicity assays demonstrated significant growth inhibition rates:

Cell LineGI50_{50} (µM)
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. The unique substitution pattern imparts distinct chemical reactivity compared to related compounds:

Compound NameStructural FeaturesUnique Properties
1,2,4-TriazoleContains a triazole ringDifferent biological activity profile
Dimethyl MaleateSimilar ester functionalityLacks the triazole moiety
Triazole DerivativesVariations in substituents on the triazoleDiverse chemical reactivity

This table highlights how structural modifications can influence the biological activity of triazole-containing compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives with a triazole core showed enhanced antibacterial properties against multi-drug resistant strains of bacteria.
  • Cytotoxicity in Cancer Cells : In vitro assays indicated that this compound exhibits significant cytotoxic effects on breast cancer cell lines, suggesting potential use in cancer therapy.
  • In Silico Studies : Computational approaches such as molecular docking have been utilized to predict the interaction of this compound with various biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Q & A

Q. What advanced separation techniques (e.g., chiral chromatography, crystallization) are suitable for isolating enantiomers or regioisomers?

  • Methodological Answer : Screen chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution. Use cooling crystallization with seed templates to isolate metastable polymorphs. Refer to ’s membrane separation subclass for hybrid methods .

Methodological Frameworks

  • Theoretical Alignment : Ground studies in conceptual frameworks like frontier molecular orbital theory (for cycloadditions) or Marcus theory (for electron transfer) to guide experimental design .
  • Data Interpretation : Apply Gil’s pragmatic research principles () to iteratively refine hypotheses based on empirical results. Use bibliometric analysis () to identify knowledge gaps in triazole-enedioate literature.

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